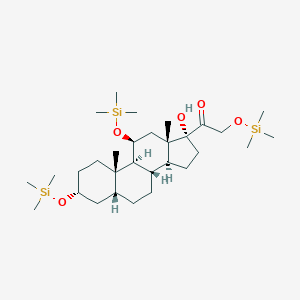

Tetrahydrocortisol, 3TMS derivative

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tetrahydrocortisol, 3TMS derivative is a synthetic steroid compound with a complex molecular structure. It is characterized by the presence of multiple hydroxyl and trimethylsiloxy groups, which contribute to its unique chemical properties. This compound is used in various scientific research applications due to its specific biological activities and interactions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydrocortisol, 3TMS derivative typically involves multiple steps, starting from simpler steroid precursorsCommon reagents used in these reactions include silylating agents such as trimethylsilyl chloride and bases like pyridine to facilitate the silylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

化学反应分析

Functional Group Modifications

Functional group modifications are essential for enhancing the biological activity and stability of tetrahydrocortisol derivatives:

-

Acetylation : Acetylating hydroxyl groups can protect them during subsequent reactions. For instance, acetylation at C-21 followed by hydrolysis allows for selective sulfation at C-3 .

-

Desilylation : After silylation, desilylation can be performed to regenerate hydroxyl groups necessary for biological activity or further chemical modifications.

Analytical Techniques

The analysis of tetrahydrocortisol and its derivatives often employs various analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is widely used for analyzing silylated derivatives due to their enhanced volatility. The presence of trimethylsilyl groups makes the compounds more amenable to GC analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is employed to confirm structural modifications and assess the purity of synthesized compounds. For example, distinct signals corresponding to specific protons in the molecule provide insights into functional group positioning and stereochemistry .

Table 2: Analytical Techniques for Tetrahydrocortisol Derivatives

| Technique | Purpose |

|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analyze silylated derivatives for identification and quantification |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm structure and purity of synthesized compounds |

科学研究应用

Clinical Diagnostics

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

One of the primary applications of the TMS derivative of tetrahydrocortisol is in the field of clinical diagnostics. GC-MS is utilized for the precise quantification and identification of steroid hormones, including THF. The derivatization process enhances the stability and volatility of the compounds, facilitating better separation and analysis.

- Advantages :

- High sensitivity and specificity for steroid analysis.

- Enhanced chromatographic resolution compared to other methods like LC-MS/MS.

Table 1: Comparison of Analytical Techniques for Steroids

| Technique | Sensitivity | Specificity | Sample Preparation Time | Applications |

|---|---|---|---|---|

| GC-MS | High | High | Moderate | Hormone profiling, metabolic disorders |

| LC-MS/MS | Moderate | High | Low | Broad-spectrum analysis |

| ELISA | Low | Moderate | Low | Hormone levels in serum |

Endocrinology Research

In endocrinology, THF has been studied for its role in cortisol metabolism. The conversion of cortisol to cortisone is crucial for regulating glucocorticoid activity, and THF serves as an important metabolite in this pathway. Research indicates that the TMS derivative can be effectively used to analyze metabolic disorders related to steroid biosynthesis.

- Case Study : A study focusing on patients with apparent mineralocorticoid excess (AME) utilized GC-MS to track steroid metabolism, identifying THF as a significant marker in diagnosing metabolic dysregulation .

Metabolic Studies

The TMS derivative of THF is instrumental in studying steroid metabolism due to its ability to form stable derivatives that can be analyzed through various chromatographic techniques. This application is particularly relevant in understanding conditions such as congenital adrenal hyperplasia and other disorders affecting steroidogenesis.

- Research Findings : A study highlighted the use of TMS derivatives in identifying abnormal steroid profiles in patients with 17β-hydroxysteroid dehydrogenase type 3 deficiency, showcasing how THF can aid in diagnosing specific enzymatic deficiencies .

Environmental and Biological Monitoring

Tetrahydrocortisol derivatives are also employed in environmental studies to monitor steroid hormones in biological samples. The ability to detect these compounds in urine and other biological matrices makes them valuable for assessing exposure to endocrine-disrupting chemicals.

- Application Example : Researchers have successfully used TMS derivatives to analyze urine samples from wildlife, linking cortisol metabolites to stress responses in various species .

Summary of Findings

The applications of tetrahydrocortisol, particularly its TMS derivative, span multiple disciplines, including clinical diagnostics, endocrinology research, metabolic studies, and environmental monitoring. The following table summarizes key findings related to its applications:

Table 2: Summary of Applications and Findings

| Application Area | Key Findings |

|---|---|

| Clinical Diagnostics | Enhanced sensitivity and specificity for hormone profiling |

| Endocrinology Research | Important role in cortisol metabolism; significant marker for AME |

| Metabolic Studies | Identifies enzymatic deficiencies; aids diagnosis |

| Environmental Monitoring | Assesses stress responses in wildlife; tracks endocrine disruptors |

作用机制

The mechanism of action of Tetrahydrocortisol, 3TMS derivative involves its interaction with specific molecular targets, such as steroid receptors. The compound can bind to these receptors, modulating their activity and influencing various biological pathways. The presence of hydroxyl and trimethylsiloxy groups enhances its binding affinity and specificity for these targets.

相似化合物的比较

Similar Compounds

3alpha,17alpha,21-Trihydroxy-5beta-pregnan-20-one: This compound shares a similar steroid backbone but lacks the trimethylsiloxy groups.

5beta-Pregnane-3alpha,17alpha,20alpha-triol: Another related compound with hydroxyl groups at different positions.

Uniqueness

Tetrahydrocortisol, 3TMS derivative is unique due to the presence of multiple trimethylsiloxy groups, which enhance its stability and modify its reactivity compared to other similar steroids. This makes it a valuable compound for specific research applications where these properties are advantageous .

属性

CAS 编号 |

17563-00-7 |

|---|---|

分子式 |

C30H58O5Si3 |

分子量 |

583 g/mol |

IUPAC 名称 |

1-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-bis(trimethylsilyloxy)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-trimethylsilyloxyethanone |

InChI |

InChI=1S/C30H58O5Si3/c1-28-16-14-22(34-37(6,7)8)18-21(28)12-13-23-24-15-17-30(32,26(31)20-33-36(3,4)5)29(24,2)19-25(27(23)28)35-38(9,10)11/h21-25,27,32H,12-20H2,1-11H3/t21-,22-,23+,24+,25+,27-,28+,29+,30+/m1/s1 |

InChI 键 |

GDLXXKCOAVFNSJ-WALHWGODSA-N |

SMILES |

CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO[Si](C)(C)C)O)C)O[Si](C)(C)C)O[Si](C)(C)C |

手性 SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO[Si](C)(C)C)O)C)O[Si](C)(C)C)O[Si](C)(C)C |

规范 SMILES |

CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO[Si](C)(C)C)O)C)O[Si](C)(C)C)O[Si](C)(C)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。